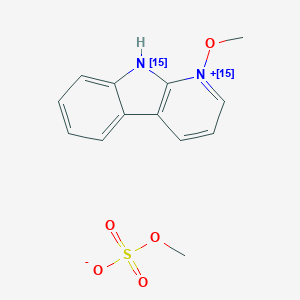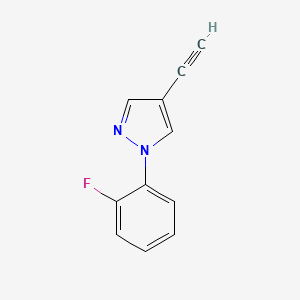
(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol is a complex organic compound with a unique structure that includes an oxane ring substituted with phenylmethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the oxane ring through cyclization reactions. The phenylmethoxy groups are introduced via nucleophilic substitution reactions, where phenylmethanol reacts with the oxane ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency.
化学反应分析
Types of Reactions
(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxane ring into more saturated structures.
Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol involves its interaction with specific molecular targets. The phenylmethoxy groups can interact with enzymes or receptors, modulating their activity. The oxane ring structure provides a stable framework that can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(3S,4R,6S)-6-methyl-3,4-bis(methoxy)oxan-2-ol: Similar structure but with methoxy groups instead of phenylmethoxy groups.
(3S,4R,6S)-6-methyl-3,4-bis(ethoxy)oxan-2-ol: Ethoxy groups replace the phenylmethoxy groups.
(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The presence of phenylmethoxy groups in (3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol provides unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These characteristics can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable molecule for research and development.
属性
分子式 |
C20H24O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
(3S,4R,6S)-6-methyl-3,4-bis(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C20H24O4/c1-15-12-18(22-13-16-8-4-2-5-9-16)19(20(21)24-15)23-14-17-10-6-3-7-11-17/h2-11,15,18-21H,12-14H2,1H3/t15-,18+,19-,20?/m0/s1 |
InChI 键 |
VYQVKGQQYCJUGT-ZVHFNONYSA-N |
手性 SMILES |
C[C@H]1C[C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
规范 SMILES |
CC1CC(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


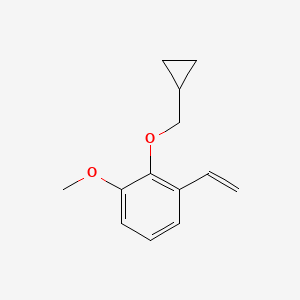
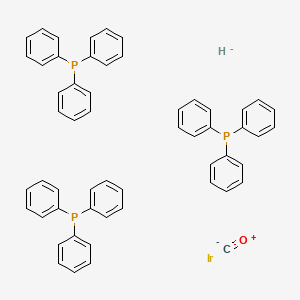
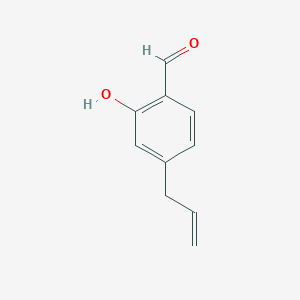
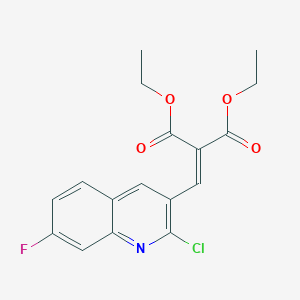
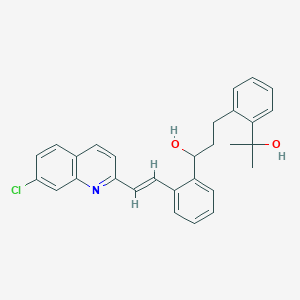
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)


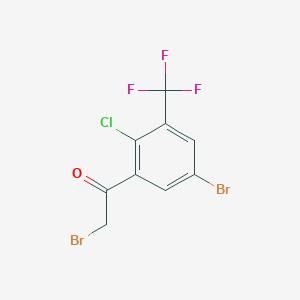
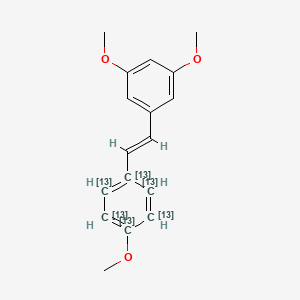
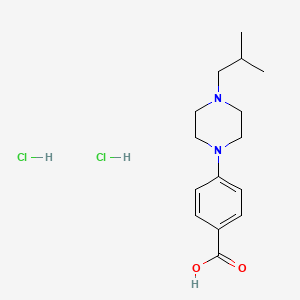
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
